molecular formula C14H24INO4 B14032160 Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate CAS No. 2177258-37-4

Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate

Cat. No.: B14032160
CAS No.: 2177258-37-4
M. Wt: 397.25 g/mol
InChI Key: GXDDETCOIZTESK-FZMZJTMJSA-N
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Description

Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the iodomethyl group and the spirocyclic framework makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic ring system and the introduction of the iodomethyl group. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving diols and amines under acidic or basic conditions.

    Introduction of the Iodomethyl Group: This step often involves halogenation reactions using reagents like iodine and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-(2S,5R)-Tert-Butyl 2-(Bromomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
  • Racemic-(2S,5R)-Tert-Butyl 2-(Chloromethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate

Uniqueness

The uniqueness of Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate lies in its iodomethyl group, which provides distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making this compound particularly useful for certain synthetic applications.

Properties

CAS No.

2177258-37-4

Molecular Formula

C14H24INO4

Molecular Weight

397.25 g/mol

IUPAC Name

tert-butyl (2S,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate

InChI

InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14-/m0/s1

InChI Key

GXDDETCOIZTESK-FZMZJTMJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@]2(C1)CC[C@H](O2)CI

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI

Origin of Product

United States

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